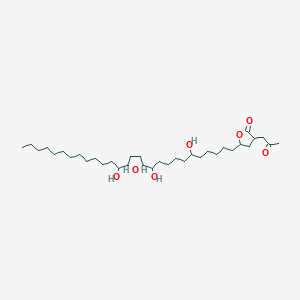![molecular formula C9H8OS2 B065272 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde CAS No. 159709-36-1](/img/structure/B65272.png)
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
説明
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde is a heterocyclic compound with the molecular formula C9H8OS2 and a molecular weight of 196.29 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-B]thiophene core substituted with two methyl groups at positions 3 and 4, and an aldehyde group at position 2. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylthiophene and thiophene-2-carbaldehyde.
Cyclization Reaction: The key step involves a cyclization reaction to form the thieno[2,3-B]thiophene core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carboxylic Acid.
Reduction: 3,4-Dimethylthieno[2,3-B]Thiophene-2-Methanol.
Substitution: Various substituted thieno[2,3-B]thiophene derivatives depending on the electrophile used.
科学的研究の応用
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of organic semiconductors and other electronic materials.
作用機序
The mechanism of action of 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde is primarily related to its ability to participate in various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, making it useful in the synthesis of complex molecules. The thieno[2,3-B]thiophene core provides a stable and electron-rich framework that can interact with various molecular targets and pathways .
類似化合物との比較
3,4-Dimethylthieno[2,3-B]Thiophene-2,5-Dicarboxylic Acid: This compound has two carboxylic acid groups instead of an aldehyde group and is used in the synthesis of metal-organic frameworks.
5-Cyclohexyl-Thiophene-2-Carbaldehyde: This compound has a cyclohexyl group at position 5 and is used in the synthesis of organic electronic materials.
5-(Methylthio)Thiophene-2-Carbaldehyde: This compound has a methylthio group at position 5 and is used in the synthesis of sulfur-containing heterocycles.
Uniqueness: 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of features makes it highly versatile in organic synthesis and valuable in the development of new materials and compounds with specific properties.
特性
IUPAC Name |
3,4-dimethylthieno[2,3-b]thiophene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXSPMHCXWYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=C(S2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381122 | |
| Record name | 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159709-36-1 | |
| Record name | 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)
![[2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B65191.png)












